

# An In-depth Technical Guide to Methyl 5-oxohept-6-enoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 5-oxohept-6-enoate

Cat. No.: B15478925

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## Abstract

**Methyl 5-oxohept-6-enoate** (CAS No. 34990-33-5) is a bifunctional organic molecule possessing both a ketone and an unsaturated ester moiety. This unique structural arrangement makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **Methyl 5-oxohept-6-enoate**, a detailed proposed synthesis protocol, and predicted spectroscopic characteristics to aid in its identification and utilization in research and development.

## Chemical Properties

While specific experimental data for **Methyl 5-oxohept-6-enoate** is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on its structure and comparison to analogous compounds.

## Structure and Identification

- IUPAC Name: **Methyl 5-oxohept-6-enoate**
- CAS Number: 34990-33-5
- Molecular Formula:  $C_8H_{12}O_3$

- Molecular Weight: 156.18 g/mol
- Canonical SMILES: COC(=O)CCCC(=O)C=C
- InChI Key: ONGNQDROOOWKJT-UHFFFAOYSA-N

## Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of **Methyl 5-oxohept-6-enoate**. These values are estimated based on structure-property relationships and data for similar gamma-keto esters and vinyl ketones.

Property	Predicted Value	Notes
Boiling Point	210-220 °C	Estimated at atmospheric pressure.
Melting Point	< 25 °C	Expected to be a liquid at room temperature.
Density	1.05 ± 0.05 g/cm <sup>3</sup>	Estimated at 20 °C.
Solubility	Soluble in most organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.	Polarity suggests good solubility in a range of organic media.
Refractive Index	1.450 ± 0.020	Estimated at 20 °C.

## Spectroscopic Data (Predicted)

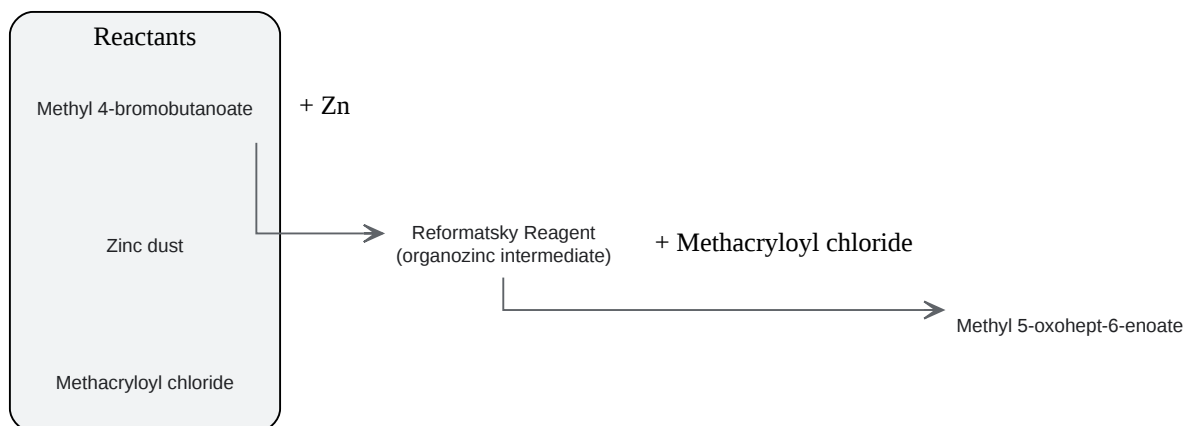
The spectroscopic data for **Methyl 5-oxohept-6-enoate** is predicted based on the characteristic absorption and resonance patterns of its functional groups: a methyl ester, a ketone, and a terminal alkene (enone system).

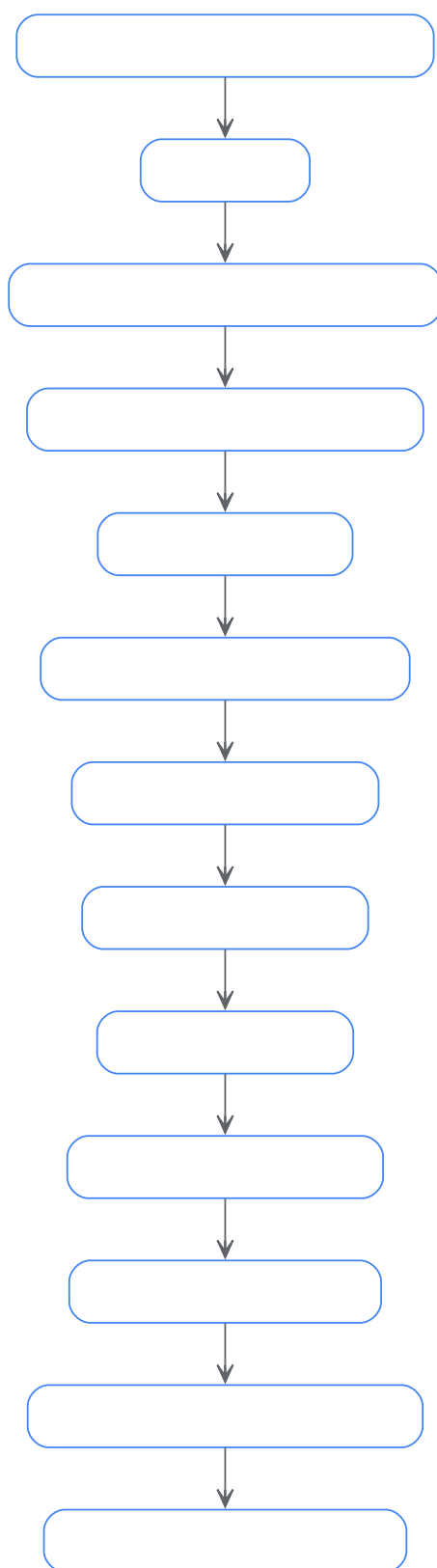
Spectroscopy	Predicted Chemical Shifts / Frequencies	Functional Group Assignment
$^1\text{H}$ NMR	$\delta$ 5.8-6.5 (m, 3H), $\delta$ 3.65 (s, 3H), $\delta$ 2.75 (t, 2H), $\delta$ 2.50 (t, 2H), $\delta$ 1.95 (quint, 2H)	-CH=CH <sub>2</sub> , -OCH <sub>3</sub> , -CH <sub>2</sub> -C=O, -CH <sub>2</sub> -COOCH <sub>3</sub> , -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
$^{13}\text{C}$ NMR	$\delta$ ~200, $\delta$ ~173, $\delta$ ~137, $\delta$ ~128, $\delta$ ~51, $\delta$ ~40, $\delta$ ~30, $\delta$ ~20	C=O (ketone), C=O (ester), -CH=CH <sub>2</sub> , -CH=CH <sub>2</sub> , -OCH <sub>3</sub> , -CH <sub>2</sub> -C=O, -CH <sub>2</sub> -COOCH <sub>3</sub> , -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
IR Spectroscopy	~3080 cm <sup>-1</sup> (weak), ~2950 cm <sup>-1</sup> (medium), ~1740 cm <sup>-1</sup> (strong), ~1685 cm <sup>-1</sup> (strong), ~1620 cm <sup>-1</sup> (medium), ~1170 cm <sup>-1</sup> (strong)	=C-H stretch, C-H stretch (aliphatic), C=O stretch (ester), C=O stretch (ketone, conjugated), C=C stretch, C-O stretch (ester)
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z 156.0786. Fragmentation patterns would likely show losses of the methoxy group (m/z 31), the vinyl group (m/z 27), and cleavage at the keto group.	C <sub>8</sub> H <sub>12</sub> O <sub>3</sub>

## Synthesis Protocol (Proposed)

A plausible and efficient synthesis of **Methyl 5-oxohept-6-enoate** can be achieved via a Reformatsky-type reaction. This proposed protocol utilizes the reaction of an organozinc reagent, formed from a bromo-substituted ester, with methacryloyl chloride.

## Reaction Scheme





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)